Chloro(3-methoxyoctan-2-yl)mercury
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Overview
Description
Chloro(3-methoxyoctan-2-yl)mercury is an organomercury compound with the molecular formula C9H19ClHgO Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-methoxyoctan-2-yl)mercury typically involves the reaction of 3-methoxyoctan-2-ol with mercuric chloride (HgCl2) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition. The general reaction scheme is as follows:
3-methoxyoctan-2-ol+HgCl2→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-methoxyoctan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR) and sodium azide (NaN3) can replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Scientific Research Applications
Chloro(3-methoxyoctan-2-yl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(3-methoxyoctan-2-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury center forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Chloro(3-methoxypentan-2-yl)mercury
- Methylmercury chloride
- Ethylmercury chloride
Uniqueness
Chloro(3-methoxyoctan-2-yl)mercury is unique due to its specific alkyl chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of toxicity and bioavailability.
Conclusion
This compound is a versatile organomercury compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development. due to the inherent toxicity of mercury compounds, careful handling and disposal are essential to minimize environmental and health risks.
Properties
CAS No. |
62594-81-4 |
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Molecular Formula |
C9H19ClHgO |
Molecular Weight |
379.29 g/mol |
IUPAC Name |
chloro(3-methoxyoctan-2-yl)mercury |
InChI |
InChI=1S/C9H19O.ClH.Hg/c1-4-6-7-8-9(5-2)10-3;;/h5,9H,4,6-8H2,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
NSWBRTKABHGPTD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(C(C)[Hg]Cl)OC |
Origin of Product |
United States |
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